molecular formula C8H11BrN4O2 B15208330 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B15208330
M. Wt: 275.10 g/mol
InChI Key: IIFRUFMNEHCUEU-NYYWCZLTSA-N
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Description

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound that features a furan ring substituted with a bromo group and a dimethylamino group

Preparation Methods

The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide typically involves the following steps:

Chemical Reactions Analysis

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and bases like sodium hydroxide for deprotonation steps.

    Major Products: The reactions yield various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide involves:

Comparison with Similar Compounds

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide can be compared with other furan derivatives:

Properties

Molecular Formula

C8H11BrN4O2

Molecular Weight

275.10 g/mol

IUPAC Name

[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]urea

InChI

InChI=1S/C8H11BrN4O2/c1-13(2)7-6(9)3-5(15-7)4-11-12-8(10)14/h3-4H,1-2H3,(H3,10,12,14)/b11-4+

InChI Key

IIFRUFMNEHCUEU-NYYWCZLTSA-N

Isomeric SMILES

CN(C)C1=C(C=C(O1)/C=N/NC(=O)N)Br

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NNC(=O)N)Br

Origin of Product

United States

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